(E)-Ethyl 3-(2-cyanophenyl)acrylate
CAS No.: 223567-59-7
Cat. No.: VC2521796
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223567-59-7 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | ethyl (E)-3-(2-cyanophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ |
| Standard InChI Key | JTCIMTCOXPDDFV-BQYQJAHWSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC=CC=C1C#N |
| SMILES | CCOC(=O)C=CC1=CC=CC=C1C#N |
| Canonical SMILES | CCOC(=O)C=CC1=CC=CC=C1C#N |
Introduction
(E)-Ethyl 3-(2-cyanophenyl)acrylate is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is also known by several synonyms, including ethyl (E)-3-(2-cyanophenyl)prop-2-enoate and ethyl (2E)-3-(2-cyanophenyl)prop-2-enoate . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Applications
While specific synthesis methods for (E)-Ethyl 3-(2-cyanophenyl)acrylate are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving acrylates and aromatic aldehydes or ketones. These reactions can be catalyzed by various organocatalysts to achieve high yields and stereoselectivity .
In terms of applications, acrylates with aromatic substituents are commonly used in polymer chemistry and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a cyano group in (E)-Ethyl 3-(2-cyanophenyl)acrylate suggests potential utility in reactions where the cyano group can be converted into other functional groups, such as carboxylic acids or amides.
Patents and Literature
(E)-Ethyl 3-(2-cyanophenyl)acrylate is referenced in several patents and literature sources, indicating its potential interest in industrial and research applications. Patents related to this compound can be found through the WIPO PATENTSCOPE database using its InChIKey (JTCIMTCOXPDDFV-BQYQJAHWSA-N) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume